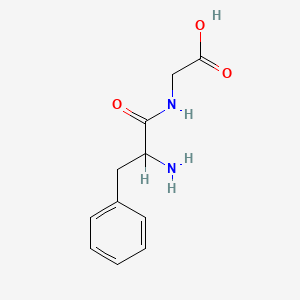

Phe-Gly

Descripción

RN given refers to (DL)-isome

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUBLISJVJFHQS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315619 | |

| Record name | Phenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

721-90-4 | |

| Record name | Phenylalanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Phe-Gly Dipeptide

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of the Phenylalanine-Glycine (Phe-Gly) dipeptide, a fundamental building block in peptide chemistry and drug development. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of peptide synthesis and medicinal chemistry. This document outlines both solution-phase and solid-phase synthesis strategies, offering a comparative analysis of methodologies, protecting group strategies, and coupling reagents.

Introduction

The synthesis of dipeptides such as this compound is a cornerstone of peptide and peptidomimetic chemistry. The formation of the amide bond between two amino acids requires the strategic use of protecting groups to prevent unwanted side reactions and to ensure the correct sequence. Phenylalanine, with its bulky hydrophobic side chain, and glycine (B1666218), the simplest amino acid, present a common yet illustrative example of peptide bond formation. The choice between solution-phase and solid-phase synthesis depends on the desired scale, purity requirements, and available resources.

Protecting Group Strategies

The selective protection of the α-amino and α-carboxyl groups of the constituent amino acids is paramount for a successful dipeptide synthesis. The most commonly employed protecting groups in this compound synthesis are the tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups for the N-terminus, and methyl or ethyl esters for the C-terminus.

| Protecting Group | Structure | Application | Cleavage Conditions |

| Boc (tert-Butyloxycarbonyl) |  |

N-terminal protection (especially in SPPS)Mild base (e.g., 20% piperidine (B6355638) in DMF)Methyl/Ethyl Ester -COOCH₃ / -COOCH₂CH₃C-terminal protectionSaponification (e.g., NaOH)Benzyl Ester -COOCH₂C₆H₅C-terminal protectionCatalytic hydrogenation (H₂, Pd/C)

N-terminal protection (especially in SPPS)Mild base (e.g., 20% piperidine (B6355638) in DMF)Methyl/Ethyl Ester -COOCH₃ / -COOCH₂CH₃C-terminal protectionSaponification (e.g., NaOH)Benzyl Ester -COOCH₂C₆H₅C-terminal protectionCatalytic hydrogenation (H₂, Pd/C)

Solution-Phase Synthesis of this compound

Solution-phase peptide synthesis (SPPS) involves the coupling of protected amino acids in a suitable organic solvent. This method is highly versatile and allows for the purification of intermediates at each step.

General Workflow for Solution-Phase Synthesis

Caption: Workflow for the solution-phase synthesis of this compound.

Experimental Protocol: Solution-Phase Synthesis of Boc-Phe-Gly-OH

This protocol details the synthesis of Boc-Phe-Gly-OH using N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

-

Boc-L-Phenylalanine (Boc-Phe-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Citric acid solution (10%)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

Procedure:

-

Activation of Boc-Phe-OH:

-

Dissolve Boc-Phe-OH (1.0 eq), HOBt (1.1 eq), and DCC (1.1 eq) in anhydrous DCM.

-

Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in DCM and add TEA (1.1 eq) to neutralize the hydrochloride salt.

-

Add the neutralized glycine methyl ester solution to the activated Boc-Phe-OH mixture.

-

Allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification of Boc-Phe-Gly-OMe:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate successively with 5% NaHCO₃ solution, water, 10% citric acid solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-Gly-OMe.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

-

Saponification to Boc-Phe-Gly-OH:

-

Dissolve the purified Boc-Phe-Gly-OMe in a mixture of methanol (B129727) and 1 M NaOH solution.

-

Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain Boc-Phe-Gly-OH.

-

-

Final Deprotection to H-Phe-Gly-OH:

-

Dissolve Boc-Phe-Gly-OH in a mixture of DCM and TFA (typically 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by recrystallization or preparative HPLC.

-

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis offers several advantages over solution-phase methods, including ease of purification and the potential for automation. The growing peptide chain is anchored to a solid support (resin), and excess reagents and by-products are removed by simple filtration and washing.

General Workflow for Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of Phenylalanyl-glycine

Introduction

Phenylalanyl-glycine (Phe-Gly) is a dipeptide composed of L-phenylalanine and glycine (B1666218), linked by a peptide bond.[1][2] As a product of protein digestion and catabolism, it is typically a transient intermediate in biological systems.[2][3] Following intestinal absorption, it is rapidly hydrolyzed into its constituent amino acids, which then exert their respective physiological effects.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and experimental analysis of Phenylalanyl-glycine, tailored for professionals in research and drug development.

Chemical and Physical Properties

Phenylalanyl-glycine is a white to off-white crystalline solid.[4][5] It is soluble in water, which reflects the polar nature of its amino acid components.[4] Its stability can be influenced by environmental factors such as pH and temperature.[4]

General and Computed Properties

The fundamental identifiers and computed physicochemical properties of L-Phenylalanyl-glycine are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid | [1] |

| Synonyms | This compound, H-Phe-Gly-OH, N-L-Phenylalanylglycine | [1][4][6] |

| CAS Number | 721-90-4 | [1][4][6] |

| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][4] |

| Molecular Weight | 222.24 g/mol | [1][4][6][7] |

| Monoisotopic Mass | 222.10044231 Da | [1][2][6] |

| SMILES | C(--INVALID-LINK--=O)=O)N)C1=CC=CC=C1 | [4] |

| InChI Key | GLUBLISJVJFHQS-VIFPVBQESA-N | [1][4] |

| XLogP3 | -2.5 | [1][6] |

| Hydrogen Bond Donor Count | 3 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| pKa (Strongest Acidic) | 3.71 (Predicted) | [2] |

| pKa (Strongest Basic) | 8.01 (Predicted) | [2] |

Experimental Physical Properties

The experimentally determined physical properties of L-Phenylalanyl-glycine are detailed in the following table.

| Property | Value | Source(s) |

| Physical State | Solid, crystals | [1][5] |

| Appearance | White to Off-White | [4] |

| Melting Point | ~260 °C (decomposition) | [5] |

| Solubility | Water: Soluble; DMSO: Slightly (Heated) | [4][8] |

| Optical Activity | [α]20/D +103±3°, c = 1% in H₂O | [5] |

| LogP | -2.29 (Extrapolated) | [1][2] |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for L-Phenylalanyl-glycine reveals characteristic fragmentation patterns. Key precursor ions and fragments are listed below.[1]

| Precursor Type | m/z | Fragment m/z (Relative Intensity) | Source |

| [M+H]⁺ | 223.1077188 | 120.0807 (0.77), 103.0533 (0.18), 93.0694 (0.02), 91.0548 (0.02), 77.0409 (0.01) | [1] |

| [M+Na]⁺ | 245.0896603 | 142.0652 (0.17), 98.0198 (0.17), 90.0607 (0.07), 125.0804 (0.07), 208.9892 (0.07) | [1] |

NMR Spectroscopy

While specific experimental NMR spectra for Phenylalanyl-glycine were not found in the provided search results, the expected ¹H NMR signals can be predicted. The spectrum would include characteristic peaks for the aromatic protons of the phenylalanine ring (typically between 6.5-7.5 ppm), the α-protons of both residues, the β-protons of phenylalanine, and the protons of the glycine methylene (B1212753) group.[9] Glycine is distinct as it is the only amino acid with two alpha-protons, which often show strong coupling.[9]

Experimental Protocols

Solid-Phase Synthesis of Glycyl-L-phenylalanine

Solid-Phase Peptide Synthesis (SPPS) is a standard method for producing peptides. The following protocol details the manual synthesis of Gly-Phe on a 0.1 mmol scale using Fmoc chemistry.[10]

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-L-phenylalanine (Fmoc-Phe-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

20% Piperidine (B6355638) in DMF (v/v)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Add 5 mL of DCM to Fmoc-Gly-Wang resin (0.1 mmol) in a reaction vessel and allow it to swell for 20 minutes with gentle agitation. Drain the solvent.[10]

-

Initial Wash: Wash the resin three times with 5 mL of DMF for 1 minute each.[10]

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Drain and wash the resin five times with 5 mL of DMF.[10]

-

Coupling:

-

In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH (0.3 mmol) and 3 equivalents of HOBt in a minimal amount of DMF.[10]

-

Add the dissolved amino acid/HOBt solution to the deprotected resin.[10]

-

Add 3 equivalents of DIC to the resin slurry and agitate the mixture at room temperature for 1-2 hours.[10]

-

Monitor reaction completion with a Kaiser test (a negative result indicates completion).[10]

-

-

Final Deprotection: After a final DMF wash, repeat the Fmoc deprotection step (4.1.3) to remove the protecting group from the newly added phenylalanine.[10]

-

Cleavage and Isolation:

-

Wash the resin with DCM and dry it under vacuum.

-

Add 5 mL of TFA cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the cleavage solution to separate it from the resin beads.[10]

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[10]

-

Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether.[10]

-

Dry the crude Glycyl-L-phenylalanine peptide under vacuum. Further purification can be performed via HPLC.[10]

-

Caption: Experimental workflow for the solid-phase synthesis of Glycyl-L-phenylalanine.[10]

Enzymatic Synthesis of Glycyl-L-phenylalanine

Enzymatic synthesis, or reverse proteolysis, offers a stereospecific alternative to chemical synthesis. This kinetically controlled protocol uses α-chymotrypsin.[11]

Materials:

-

Glycine methyl ester hydrochloride

-

L-phenylalanine

-

α-chymotrypsin

-

100 mM Tris-HCl buffer (pH 8.5) containing 10 mM CaCl₂

-

1 M NaOH and 1 M HCl

Procedure:

-

Substrate Preparation:

-

Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. The final concentration in the reaction should be ~10 µM.[11]

-

Reaction Setup:

-

Combine the glycine and L-phenylalanine solutions in a reaction vessel.

-

Pre-incubate the mixture at 37°C for 5 minutes with gentle stirring.[11]

-

-

Initiation: Add the α-chymotrypsin solution to the substrate mixture to start the synthesis.[11]

-

Incubation: Incubate at 37°C with continuous stirring. Monitor progress by taking aliquots at regular intervals.[11]

-

Termination: Stop the reaction by inactivating the enzyme, either by adding 1 M HCl to lower the pH to 2-3 or by heating the mixture to 95°C for 10 minutes.[11]

In Vitro Plasma Stability Assay

This protocol determines the stability of a dipeptide in plasma, which is crucial for drug development.

Materials:

-

Glycyl-L-phenylalanine

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (B52724) (protein precipitation agent)

-

Validated LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of Glycyl-L-phenylalanine in a suitable solvent (e.g., water or PBS). Pre-warm human plasma to 37°C.[12]

-

Initiation: Start the assay by adding the dipeptide stock solution to the pre-warmed plasma to a final concentration of 10 µM.[12]

-

Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma mixture.[12]

-

Quenching: Immediately add the aliquot to a tube containing 2-3 volumes of cold acetonitrile to precipitate proteins and stop enzymatic degradation.[12]

-

Protein Precipitation: Vortex the mixture and incubate at -20°C for at least 20 minutes.[12]

-

Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes to pellet the precipitated proteins.[12]

-

Analysis: Collect the supernatant and analyze the concentration of intact Glycyl-L-phenylalanine using a validated RP-HPLC-MS/MS method.[12]

Caption: Workflow for determining the in vitro stability of Glycyl-L-phenylalanine in plasma.[12]

Biological Activity and Metabolism

The direct biological activity of Phenylalanyl-glycine as a signaling molecule is not extensively documented.[3] Its primary biological relevance stems from its role as an intermediate that is efficiently absorbed and rapidly broken down.

Dipeptides like this compound are transported across the apical membrane of intestinal enterocytes by the H⁺/peptide cotransporter 1 (PEPT1).[3] This process is often more efficient than the absorption of free amino acids. Once inside the enterocytes, this compound is hydrolyzed by cytosolic peptidases into its constituent amino acids, L-phenylalanine and glycine. These amino acids are then transported into the bloodstream and exert their individual physiological effects.[3]

-

L-phenylalanine is an essential amino acid and a precursor for the synthesis of L-tyrosine and, subsequently, the catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine).[3][13] It also acts as a competitive antagonist at the glycine-binding site of the NMDA receptor and the glutamate-binding site of the AMPA receptor.[13]

-

Glycine is the simplest amino acid and functions as an inhibitory neurotransmitter in the spinal cord and brainstem. It is also a critical co-agonist, along with glutamate, for the activation of NMDA receptors in the central nervous system.[3]

Caption: Absorption, hydrolysis, and subsequent biological roles of this compound's constituents.[3][13]

References

- 1. This compound | C11H14N2O3 | CID 6992304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Phenylalanylglycine (HMDB0028995) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. CAS 721-90-4: Phenylalanylglycine | CymitQuimica [cymitquimica.com]

- 5. This compound = 98.0 dried material 721-90-4 [sigmaaldrich.com]

- 6. Glycine, N-L-phenylalanyl- | C11H14N2O3 | CID 98207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenyl-alanyl-glycine | C11H14N2O3 | CID 129655809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cas 721-66-4,GLYCYL-DL-PHENYLALANINE | lookchem [lookchem.com]

- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Phenylalanine - Wikipedia [en.wikipedia.org]

The Biological Activity of Phenylalanyl-Glycine (Phe-Gly): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Phenylalanyl-Glycine (Phe-Gly) is a fundamental biomolecule primarily encountered as a transient intermediate in the intricate process of protein digestion and metabolism. While not extensively documented as a signaling molecule with direct, potent biological activity, its significance lies in three key areas. Firstly, upon hydrolysis, it releases its constituent amino acids, L-phenylalanine and glycine (B1666218), which possess a wide range of well-characterized biological functions. Secondly, the this compound motif is a critical structural component within larger, potent bioactive peptides and proteins, influencing their conformation and interaction with biological targets. Lastly, synthetic derivatives and analogs of this compound have been developed as valuable tools in biochemical research, particularly as enzyme inhibitors and substrates. This guide provides an in-depth exploration of the biological activities associated with this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

This compound as a Metabolic Intermediate: Absorption and Hydrolysis

The primary fate of ingested this compound is its rapid absorption in the small intestine and subsequent hydrolysis into its constituent amino acids. This process is highly efficient, often surpassing the absorption rate of free amino acids.

Dipeptides like this compound are transported across the apical membrane of intestinal enterocytes primarily by the high-capacity, low-affinity H+/peptide cotransporter 1 (PEPT1). Once inside the enterocytes, this compound is subject to hydrolysis by cytosolic peptidases, which cleave the peptide bond to release free L-phenylalanine and glycine into the cytoplasm. These amino acids are then transported across the basolateral membrane into the bloodstream, where they become available for various physiological processes.

Biological Activities of Constituent Amino Acids

The biological effects observed following the administration or ingestion of this compound are predominantly attributable to the distinct physiological roles of L-phenylalanine and glycine.

L-Phenylalanine

L-phenylalanine is an essential amino acid and a precursor for the synthesis of L-tyrosine and, subsequently, the catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), and epinephrine). It also exhibits neuromodulatory activity through its interactions with various receptors.

The primary signaling pathway of L-phenylalanine involves its conversion to tyrosine by phenylalanine hydroxylase. Tyrosine is then hydroxylated to L-DOPA, which is the precursor for dopamine. Dopamine can be further converted to norepinephrine and epinephrine. These catecholamines exert their effects by binding to adrenergic and dopaminergic receptors, which are G-protein coupled receptors that modulate downstream signaling cascades involving cyclic AMP (cAMP) and inositol (B14025) phosphates.

Furthermore, L-phenylalanine can act as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor and the glutamate-binding site of the AMPA receptor.[1] At high concentrations, as seen in phenylketonuria, this antagonism can impair glutamatergic neurotransmission, which is crucial for learning and memory.[2]

| Target | Activity | Quantitative Value | Reference |

| NMDA Receptor (Glycine Site) | Competitive Antagonist | KB = 573 µM | [1] |

| NMDA Receptor | Antagonist | IC50 = 1.71 ± 0.24 mM | [2][3] |

| α2δ Ca2+ Channels | Antagonist | Ki = 980 nM | [1] |

Glycine

Glycine is the simplest amino acid and functions as a critical inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem. It also acts as a co-agonist at NMDA receptors and exhibits cytoprotective and anti-inflammatory properties.

Glycine's inhibitory effects are mediated by its binding to glycine receptors (GlyRs), which are ligand-gated chloride ion channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.

As a co-agonist at NMDA receptors, glycine binding is required, in addition to glutamate (B1630785) binding, for the channel to open and allow calcium influx. This role is crucial for synaptic plasticity, learning, and memory.

Glycine's anti-inflammatory effects are thought to be mediated, in part, by the activation of GlyRs on immune cells such as macrophages.[4] This can lead to a decrease in intracellular calcium levels and subsequent inhibition of the production of pro-inflammatory cytokines like TNF-α and IL-6, while increasing the production of the anti-inflammatory cytokine IL-10.[5][6]

| Target/Process | Activity | Quantitative Value | Reference |

| Glycine Receptor (α1 subunit) | Agonist | EC50 = 30-120 µM | [7] |

| Glycine Receptor | Full Agonist | EC50 = 190 ± 20 µM | [8] |

| NMDA Receptor (GluN1/GluN2A) | Co-agonist | EC50 ≈ 1-3 µM | [9] |

| Inflammation (LPS-stimulated macrophages) | Anti-inflammatory | Inhibition of NO production | [10] |

| Type 2 Diabetes Patients | Anti-inflammatory | Decrease in pro-inflammatory cytokines | [11] |

This compound as a Structural Motif in Bioactive Peptides

The this compound dipeptide sequence is a recurring motif in several endogenous and synthetic bioactive peptides, where it contributes to the peptide's overall conformation and interaction with its target receptor.

Substance P

Substance P is an undecapeptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) involved in nociception, inflammation, and vasodilation.[12] Its C-terminal fragment is crucial for its biological activity, binding to the neurokinin-1 (NK1) receptor.[13] The Phe-Phe-Gly sequence is part of this critical C-terminal region. Studies on C-terminal fragments have shown that while shorter fragments have reduced activity, the octapeptide (containing the Phe-Phe-Gly sequence) can be even more potent than the full-length Substance P in some assays.[14]

Dermorphin (B549996)

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a potent and selective µ-opioid receptor agonist originally isolated from the skin of South American frogs.[15] The N-terminal tetrapeptide, Tyr-D-Ala-Phe-Gly, is the minimal sequence required for its agonistic activity.[15] Analogs of dermorphin have been synthesized and tested for their analgesic properties, with some exhibiting subnanomolar affinity for the µ-opioid receptor.[16]

| Compound | Target | Activity | Quantitative Value (IC50) | Reference |

| Dermorphin | µ-Opioid Receptor | Agonist | 0.2 nM | [16] |

| [D-Orn(COCH₂Br)²]dermorphin | µ-Opioid Receptor | Affinity Label | 0.1 nM | [16] |

| Dermorphin Analog (D2) | µ-Opioid Receptor | Agonist | 10⁻⁹ - 10⁻⁶ M (in GPI assay) | [17] |

| Dermorphin [D-Arg², Lys⁴] (1-4) amide (DALDA) | µ-Opioid Receptor | Agonist | 0.14 µM (inhibition of capsaicin-induced Ca²⁺ increase) | [18] |

This compound Motifs in Protein-Protein Interactions

Repetitive this compound (FG) motifs are characteristic features of nucleoporins, the proteins that form the nuclear pore complex (NPC). These FG-repeats create a permeability barrier and serve as docking sites for transport receptors like importin-β during the translocation of cargo into the nucleus.[19][20] The interaction between importin-β and the FG-repeats is transient and of low affinity, allowing for rapid association and dissociation as the transport complex moves through the NPC.[21]

This compound in Research and as a Bioactive Analog

Enzyme Inhibition

While the simple this compound dipeptide has not been reported as a potent enzyme inhibitor, dipeptides containing a sterically constrained analog of phenylalanine, (E)-2,3-methanophenylalanine (ΔEPhe), linked to phenylalanine or leucine (B10760876) (structurally similar to this compound), have been shown to be competitive inhibitors of chymotrypsin (B1334515).[22]

| Inhibitor | Target Enzyme | Inhibition Mode | Quantitative Value (Ki) | Reference |

| H-(2R,3S)-ΔEPhe-Phe-OMe | Chymotrypsin | Competitive | 0.16 mM | [22] |

Enzyme Substrates

The this compound peptide bond can be cleaved by certain proteases. This property is exploited in the design of synthetic enzyme substrates. A notable example is N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG), which is used as a chromogenic substrate in assays to measure the activity of Angiotensin-Converting Enzyme (ACE). The cleavage of the this compound bond by ACE leads to a decrease in absorbance, which can be monitored spectrophotometrically.

Experimental Protocols

Chymotrypsin Inhibition Assay

This protocol is adapted for determining the inhibitory activity of dipeptides against α-chymotrypsin using N-Benzoyl-L-tyrosine ethyl ester (BTEE) as the substrate.[23]

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

N-Benzoyl-L-tyrosine ethyl ester (BTEE)

-

Trizma-base buffer (80 mM, pH 7.8 at 25°C) containing 0.1 M CaCl₂

-

1 mM HCl

-

Inhibitor stock solution (e.g., this compound analog)

-

Spectrophotometer capable of measuring absorbance at 256 nm

-

Thermostatted cuvette holder

Procedure:

-

Reagent Preparation:

-

Prepare the Trizma-base buffer and adjust the pH to 7.8 at 25°C.

-

Prepare the BTEE substrate solution (e.g., 1.18 mM in 50% methanol/water).

-

Prepare an α-chymotrypsin stock solution (e.g., 1 mg/mL in cold 1 mM HCl) and dilute to a working concentration (e.g., 10-30 µg/mL).

-

Prepare serial dilutions of the inhibitor in the appropriate solvent.

-

-

Assay:

-

Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.

-

In a cuvette, combine 1.5 mL of the Trizma-base buffer and 1.4 mL of the BTEE solution. Add a volume of the inhibitor solution and a corresponding volume of solvent for the control.

-

Incubate for 4-5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 0.1 mL of the diluted chymotrypsin solution.

-

Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (ΔA₂₅₆/minute) from the linear portion of the curve for both the control and inhibitor reactions.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

-

For competitive inhibitors, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

ACE Inhibition Assay using FAPGG

This protocol describes the measurement of ACE inhibitory activity using FAPGG as a substrate.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG)

-

HEPES buffer (50 mM, pH 7.5) containing 0.3 M NaCl and 10 µM ZnCl₂

-

Test inhibitor (e.g., peptide hydrolysate)

-

Captopril (B1668294) (positive control)

-

Microplate reader capable of measuring absorbance at 340 nm

-

37°C incubator

Procedure:

-

Reagent Preparation:

-

Dissolve FAPGG in the HEPES buffer to a final concentration of 0.8 mM.

-

Dissolve ACE in the buffer to a suitable working concentration (e.g., 175 ± 10 units/L).

-

Prepare serial dilutions of the test inhibitor and captopril in the buffer.

-

-

Assay:

-

In a 96-well plate, add the test inhibitor or control to the wells.

-

Add the ACE solution to each well and pre-incubate at 37°C for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding the FAPGG substrate solution.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

-

Determine the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Antioxidant Activity Assays (DPPH and ABTS)

These are common spectrophotometric assays to evaluate the radical scavenging capacity of peptides.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test peptide

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol.

-

Prepare serial dilutions of the test peptide and positive control.

-

In a test tube or microplate well, mix the peptide solution with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test peptide

-

Trolox (positive control)

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to react in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the test peptide or positive control to the diluted ABTS•+ solution.

-

Incubate at room temperature for a defined time (e.g., 30 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay.

Conclusion

While the dipeptide this compound does not exhibit significant direct biological activity as a signaling molecule, its importance in biological systems is undeniable. It serves as a readily bioavailable source of its constituent amino acids, L-phenylalanine and glycine, which have profound and diverse physiological effects, from neurotransmission to inflammation modulation. Furthermore, the this compound motif is a key structural element in a variety of potent bioactive peptides, influencing their receptor binding and efficacy. The study of this compound and its analogs continues to provide valuable insights into enzyme kinetics, peptide design, and the fundamental processes of protein metabolism. This guide has provided a comprehensive overview of the current understanding of the biological relevance of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

References

- 1. Phenylalanine - Wikipedia [en.wikipedia.org]

- 2. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of gating and partial agonist action in the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Dermorphin-Based Affinity Labels with Subnanomolar Affinity for Mu Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration [mdpi.com]

- 17. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Individual binding pockets of importin-β for FG-nucleoporins have different binding properties and different sensitivities to RanGTP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Individual binding pockets of importin-beta for FG-nucleoporins have different binding properties and different sensitivities to RanGTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gradient of Increasing Affinity of Importin β for Nucleoporins along the Pathway of Nuclear Import - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 23. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

An In-depth Technical Guide on the Discovery and History of Phenylalanyl-glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanyl-glycine (Phe-Gly), a dipeptide composed of the amino acids L-phenylalanine and glycine (B1666218), represents a fundamental building block in the vast landscape of peptide chemistry and biochemistry. Its history is intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century, which established the "peptide bond" theory and laid the groundwork for synthetic peptide chemistry. While the specific first synthesis of Phenylalanyl-glycine is not prominently documented in a singular, seminal publication, its creation was an inevitable outcome of the methodologies developed in Fischer's laboratory. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed hypothetical experimental protocols for its synthesis based on early 20th-century techniques, and a summary of its physicochemical properties. Furthermore, it explores the inferred biological significance of Phenylalanyl-glycine, drawing from the known roles of its constituent amino acids and the general physiological functions of dipeptides. This document serves as a thorough resource for professionals in chemistry, biochemistry, and drug development, offering insights into the foundational principles of peptide science through the lens of this simple yet significant dipeptide.

Discovery and Historical Context

The journey to understanding and synthesizing Phenylalanyl-glycine begins with the groundbreaking research of German chemist Emil Fischer. Awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine (B94841) syntheses, Fischer's subsequent focus shifted to the structure of proteins. He proposed the revolutionary theory that proteins are long chains of amino acids linked by what he termed "peptide bonds." To substantiate this hypothesis, Fischer and his colleagues embarked on the systematic synthesis of peptides.

In 1901, Fischer and Ernest Fourneau reported the synthesis of the first dipeptide, glycyl-glycine. This achievement was a cornerstone of protein chemistry, and the methods they developed were broadly applicable to other amino acids. While a specific publication heralding the first synthesis of Phenylalanyl-glycine is not readily apparent in the historical record, it is almost certain that it was synthesized in the early 20th century using the techniques established by Fischer's group. These early methods, though laborious by modern standards, were the first to allow for the controlled formation of a peptide bond between two different amino acids.

Physicochemical Properties of Phenylalanyl-glycine

Quantitative data for Phenylalanyl-glycine is summarized in the table below. It is important to note that this data is derived from modern analytical techniques, as detailed characterization data from the early 20th century is not available.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| CAS Number | 721-90-4 |

| IUPAC Name | 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid |

| LogP | -2.29 (Extrapolated) |

| pKa (Predicted) | pKa₁: 3.2 (Carboxylic Acid), pKa₂: 8.0 (Amine) |

Experimental Protocols: Historical Synthesis

The following is a detailed, albeit reconstructed, experimental protocol for the synthesis of L-Phenylalanyl-glycine based on the methods developed by Emil Fischer in the early 1900s. This liquid-phase synthesis approach was the standard before the advent of solid-phase peptide synthesis.

Fischer's α-Haloacyl Halide Method

This method involves the reaction of an α-haloacyl halide with an amino acid ester, followed by amination and hydrolysis.

Objective: To synthesize L-Phenylalanyl-glycine.

Methodology:

-

Preparation of α-Bromophenylacetyl Chloride:

-

L-Phenylalanine is treated with phosphorus pentachloride (PCl₅) and bromine (Br₂) to replace the α-amino group with a bromine atom, yielding α-bromo-β-phenylpropionic acid.

-

The resulting α-bromo acid is then reacted with thionyl chloride (SOCl₂) to form the highly reactive α-bromo-β-phenylpropionyl chloride.

-

-

Esterification of Glycine:

-

Glycine is esterified by refluxing with ethanol (B145695) in the presence of a strong acid catalyst (e.g., gaseous HCl) to produce glycine ethyl ester hydrochloride. This protects the carboxylic acid functionality of glycine.

-

-

Peptide Bond Formation:

-

α-Bromo-β-phenylpropionyl chloride is slowly added to a solution of glycine ethyl ester in an inert solvent at low temperature. The amino group of the glycine ester acts as a nucleophile, attacking the acyl chloride to form the peptide bond, yielding the ethyl ester of α-bromo-β-phenylpropionyl-glycine.

-

-

Amination:

-

The resulting dipeptide ester is treated with a concentrated solution of ammonia (B1221849) in a sealed tube at room temperature for several days. This step replaces the α-bromo group with an amino group via nucleophilic substitution, forming L-Phenylalanyl-glycine ethyl ester.

-

-

Saponification (Hydrolysis):

-

The dipeptide ester is then hydrolyzed using a mild base (e.g., sodium hydroxide) followed by neutralization with acid to yield the final product, L-Phenylalanyl-glycine.

-

-

Purification:

-

The final product is purified by repeated recrystallization from water or ethanol-water mixtures.

-

Workflow Diagram: Fischer's α-Haloacyl Halide Method

Caption: Workflow for the historical synthesis of L-Phenylalanyl-glycine using Fischer's α-haloacyl halide method.

Biological Significance and Inferred Signaling Roles

Direct signaling pathways initiated by Phenylalanyl-glycine have not been extensively characterized. However, its biological role can be inferred from the functions of its constituent amino acids and the general physiological behavior of dipeptides. Phenylalanyl-glycine is a product of protein digestion and can be absorbed from the gastrointestinal tract.[1]

-

Nutrient Source: Like other dipeptides, Phenylalanyl-glycine can be absorbed by intestinal cells more efficiently than free amino acids via peptide transporters such as PepT1. Once absorbed, it can be hydrolyzed into its constituent amino acids, L-phenylalanine and glycine, which then become available for protein synthesis and other metabolic processes.

-

Precursor to Neurotransmitters and other Biomolecules: L-phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. Glycine itself acts as an inhibitory neurotransmitter in the central nervous system and is also a co-agonist at NMDA receptors, playing a role in excitatory neurotransmission.

-

Potential for Bioactivity: While not definitively established for Phenylalanyl-glycine, other dipeptides have been shown to exert various physiological effects, such as anti-inflammatory, antioxidant, and antihypertensive activities.[2] The biological activity of Phenylalanyl-glycine warrants further investigation.

Logical Relationship Diagram: Inferred Biological Roles of Phenylalanyl-glycine

Caption: Inferred metabolic and signaling roles of Phenylalanyl-glycine based on its constituent amino acids.

Conclusion

Phenylalanyl-glycine, while a simple dipeptide, holds a significant place in the history of biochemistry. Its synthesis, made possible by the pioneering work of Emil Fischer, was a crucial step in validating the peptide theory of protein structure. While the specific historical details of its initial discovery are not as well-documented as some other seminal findings, the methodologies of the time provide a clear path to its creation. Today, Phenylalanyl-glycine continues to be relevant in the study of peptide chemistry, metabolism, and as a fundamental building block in more complex peptide structures. This guide has provided a comprehensive overview of its historical context, a plausible early synthetic route, its physicochemical properties, and its inferred biological roles, offering a valuable resource for researchers and professionals in the field.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Conformation of Phenylalanyl-glycine (Phe-Gly)

This technical guide provides a comprehensive analysis of the structure and conformation of the dipeptide Phenylalanyl-glycine (this compound). We delve into its conformational parameters, the experimental methodologies used for its characterization, and its relevance in biological systems and drug development.

Introduction to this compound Structure

The dipeptide Phenylalanyl-glycine (this compound) is an oligopeptide composed of two amino acids: the aromatic Phenylalanine (Phe) and the structurally simple Glycine (B1666218) (Gly). The spatial arrangement of these residues is a critical determinant of the dipeptide's physicochemical properties and biological activity.[1] In the solid state and in aqueous solutions, peptides like this compound typically exist as zwitterions, where the N-terminal amino group is protonated (-NH₃⁺) and the C-terminal carboxyl group is deprotonated (-COO⁻), resulting in a net neutral charge.[2]

The conformation of a peptide's backbone is primarily defined by a set of torsion angles, or dihedral angles.[1] The inherent flexibility of the Glycine residue, which lacks a side chain, grants this compound greater conformational freedom compared to peptides with more sterically hindered residues.[1] Conversely, the bulky benzyl (B1604629) side chain of Phenylalanine imposes significant conformational constraints that influence the adoption of specific secondary structures.[1] Understanding these structural nuances is paramount for the rational design of peptide-based therapeutics and biomaterials.[1]

Conformational Parameters: Dihedral Angles

The three-dimensional structure of the this compound backbone and its side chain is quantitatively described by several key dihedral angles:

-

Phi (φ): Describes the rotation around the N-Cα bond.

-

Psi (ψ): Describes the rotation around the Cα-C' bond.

-

Omega (ω): Describes the rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, it is typically planar, with ω values close to 180° (trans conformation) or 0° (cis conformation). The trans configuration is energetically more favorable for non-proline residues.

-

Chi (χ): Describes the rotation of the amino acid side chain. For Phenylalanine, χ₁ defines the rotation around the Cα-Cβ bond, and χ₂ defines the rotation around the Cβ-Cγ bond.

These angles collectively define the peptide's location on a Ramachandran plot, which maps the sterically allowed φ and ψ angles for each residue.

Data Presentation: Quantitative Conformational Analysis

The following tables summarize crystallographic and dihedral angle data for peptides closely related to this compound, providing quantitative insight into their preferred solid-state conformations.

Table 1: Crystallographic Data for Glycyl-L-phenylalanine

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | [2] |

| Unit Cell Dimensions | a = 10.95 Å, b = 15.68 Å, c = 6.06 Å | [2] |

| β Angle | 93.5° | [2] |

Preliminary data has been established, though a full set of bond lengths and angles for the pure crystalline form is not widely available. Studies on its salts indicate an essentially planar region from the Gly nitrogen to the Phe α-carbon, with the carboxyl and phenyl groups significantly twisted out of this plane.[2]

Table 2: Dihedral Angles of Phenylalanine-Containing Peptides from X-ray Crystallography

| Peptide | Residue | φ (°) | ψ (°) | ω (°) | χ₁ (°) | χ₂ (°) | Reference |

| t-Boc-Gly-L-Phe | Gly | -88.0 | -14.5 | 176.4 | - | - | [3] |

| Phe | -164.7 | 170.3 | - | 52.0 | 85.8 | [3] | |

| L-Phe-Gly-Gly | Phe | - | 116.2 | 178.8 | 175.5 | -127.0 | [4] |

| Gly₁ | -89.7 | -28.9 | -174.9 | - | - | [4] | |

| Gly₂ | 134.9 | 7.8 / -172.6 | - | - | - | [4] |

Note: The data for L-Phe-Gly-Gly represents a tripeptide, providing context for the conformation of a this compound unit within a larger chain. The peptide backbone is folded.[4]

Experimental Protocols for Conformational Analysis

The determination of this compound's structure and conformation relies on several key experimental and computational techniques.

X-ray Crystallography

X-ray crystallography is a primary method for determining the precise atomic and molecular structure of a molecule in its crystalline form.[5] By measuring the angles and intensities of diffracted X-rays, a three-dimensional electron density map of the crystal is produced, revealing atomic positions and bonding information.[5]

Detailed Experimental Protocol:

-

Peptide Crystallization: The first and often most challenging step is to obtain high-quality crystals of the this compound dipeptide.[6]

-

Method: The vapor diffusion method is commonly used.[7] A concentrated solution of the purified peptide is mixed with a crystallization buffer (containing salts, buffers, and precipitating agents) and allowed to equilibrate with a larger reservoir of the precipitating agent.[6]

-

Conditions: Hundreds of conditions may be screened, varying factors like pH, temperature, peptide concentration, and the chemical nature of the precipitant (e.g., polyethylene (B3416737) glycol, magnesium sulfate).[6][7] Crystals form over days, weeks, or months as the precipitant slowly draws water out of the peptide solution, causing it to become supersaturated and crystallize.[6]

-

-

X-ray Diffraction Data Collection:

-

A suitable crystal is mounted and exposed to an intense beam of X-rays, typically from a synchrotron source.[8]

-

The crystal diffracts the X-rays into a characteristic pattern of spots (reflections).[8]

-

The intensities and positions of these reflections are recorded by a detector, such as a CCD image sensor or an area detector.[5]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Initial phases for the structure factors are estimated using computational methods (e.g., direct methods).

-

An initial electron density map is calculated, into which a model of the this compound molecule is built.[5]

-

This model is then refined computationally against the experimental data to improve the fit and finalize the atomic coordinates. The quality of the final structure is assessed using metrics like the R-factor and R-free.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, providing a complementary view to the static solid-state picture from X-ray crystallography.

Detailed Experimental Protocol:

-

Sample Preparation:

-

A sample of the this compound peptide (typically 1-5 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final volume of ~600 µL in a 5 mm NMR tube.[9]

-

For certain experiments, isotopic labeling of the peptide with ¹⁵N and/or ¹³C is required to enhance signal sensitivity and resolution. This is achieved by expressing the peptide in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources.[10]

-

The quality of the sample is checked to ensure the peptide is properly folded and not aggregated using a simple 1D proton NMR spectrum.[10]

-

-

NMR Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer.

-

A series of 1D and 2D NMR experiments are performed:

-

1D ¹H NMR: Provides initial information on the chemical environment of protons.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds, which is crucial for assigning backbone and side-chain protons.[11]

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. This provides the distance restraints necessary for 3D structure calculation.[9]

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment yields a spectrum where each peak corresponds to a specific N-H bond, providing a unique fingerprint of the peptide backbone.[10]

-

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: All proton signals are assigned to specific atoms in the this compound molecule using the combination of COSY and TOCSY spectra.

-

Constraint Extraction: NOESY cross-peaks are translated into upper-limit distance constraints between pairs of protons. Vicinal coupling constants (e.g., ³J(HN,Hα)) can be used to derive dihedral angle (φ) restraints.

-

Structure Calculation: A computational protocol (e.g., simulated annealing or molecular dynamics) is used to generate a family of 3D structures that are consistent with the experimental restraints. The final result is an ensemble of structures representing the conformational state of this compound in solution.[9]

-

Computational Modeling

Computational methods are used to explore the conformational landscape of peptides beyond what is captured in a single crystal structure or an average solution state.[12]

-

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms in the peptide over time by solving Newton's equations of motion. It allows researchers to observe conformational transitions and characterize the flexibility of the this compound dipeptide.[13]

-

Energy Minimization: These calculations are used to find the lowest energy (most stable) conformations of the peptide. By systematically rotating the dihedral angles (φ, ψ), an energy surface or Ramachandran plot can be generated, showing the preferred conformational regions for the dipeptide.[14]

Visualizations: Workflows and Relationships

Caption: Workflow for this compound structure determination using X-ray crystallography.

Caption: Workflow for this compound conformation analysis using NMR spectroscopy.

Caption: Relationship between this compound structure and analytical methods.

Biological Significance and Applications

This compound (FG) motifs are of significant biological importance. They are famously found in nucleoporins, the proteins that form the nuclear pore complex (NPC). The FG-repeats create a selective barrier that regulates the transport of molecules between the cytoplasm and the nucleus.[15] Karyopherins, such as importin-β, bind to these FG motifs to facilitate this transport.[15]

In the realm of drug development, this compound sequences are incorporated into various peptide-based therapeutics. For example, the tetrapeptide H-Phe-Gly-Phe-Gly-OH is used as a building block in peptide synthesis to create molecules for studying protein interactions and enzyme activity.[16] Furthermore, cleavable linkers containing Gly-Phe sequences, such as Gly-Phe-Lys (GFK), are being evaluated in radiopharmaceuticals to reduce renal radioactivity and improve tumor targeting.[17] These linkers are designed to be stable in plasma but cleaved by enzymes at the target site or in the kidneys to release smaller, more easily cleared radiometabolites.[17]

Conclusion

The conformation of Phenylalanyl-glycine is a result of the interplay between the flexibility of the glycine residue and the steric constraints of the phenylalanine side chain. Its structure can be comprehensively characterized through a combination of high-resolution experimental techniques like X-ray crystallography and NMR spectroscopy, complemented by computational modeling. The resulting structural data, particularly the dihedral angles, provides a foundational understanding for its role in biological processes, such as nuclear transport, and informs its application in the design of advanced peptide-based drugs and diagnostic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure and conformation of linear peptides. VIII. Structure of t-Boc-glycyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and conformation of linear peptides. XIII. Structure of L-phenylalanyl-glycyl-glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Crystallization and preliminary X-ray diffraction analysis of gingipain R2 from Porphyromonas gingivalis in complex with H-D-Phe-Phe-Arg-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. Computational methods for exploring protein conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational studies of glycine-rich-loop conformational dynamics | UiT [en.uit.no]

- 14. The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Importin - Wikipedia [en.wikipedia.org]

- 16. chemimpex.com [chemimpex.com]

- 17. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Phenylalanyl-Glycine (Phe-Gly)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the dipeptide Phenylalanyl-Glycine (Phe-Gly). It includes available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to be a valuable resource for researchers and professionals working with this dipeptide in various scientific and drug development applications.

Quantitative Solubility Data

The solubility of this compound, like many peptides, is influenced by the solvent, temperature, and the application of physical methods such as sonication and heating. Below is a summary of the available quantitative solubility data for this compound in common laboratory solvents.

| Solvent | Temperature | Method/Conditions | Solubility |

| Water | Not Specified | Predicted | ~0.7 g/L |

| Water | 60°C | Experimental (with ultrasonication and heating) | 20 mg/mL |

| DMSO | Not Specified | Experimental (with warming and pH adjustment) | 11.11 mg/mL |

| Ethanol | Not Specified | No quantitative data available | Data Not Available |

| Methanol | Not Specified | No quantitative data available | Data Not Available |

Note: The experimental values represent achievable concentrations under specific conditions and may not reflect the thermodynamic equilibrium solubility at room temperature. The solubility of peptides can be significantly influenced by pH. For this compound, which is a zwitterionic molecule, solubility is generally lowest at its isoelectric point (pI) and increases in acidic or basic solutions where the molecule carries a net charge.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method and UV-Vis Spectroscopy

This protocol details the steps for determining the equilibrium solubility of this compound in a given solvent using the widely accepted shake-flask method, followed by quantification using UV-Vis spectroscopy. The presence of the phenylalanine residue in this compound allows for direct spectrophotometric quantification due to its aromatic ring.

2.1. Principle

An excess amount of the solid dipeptide is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dipeptide in the saturated solution is determined by measuring its absorbance of ultraviolet light.

2.2. Materials and Equipment

-

Phenylalanyl-Glycine (this compound) powder

-

Solvent of interest (e.g., deionized water, ethanol, phosphate-buffered saline)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Incubator shaker or water bath with shaking capabilities

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

2.3. Procedure

2.3.1. Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 257 nm, but should be determined experimentally).

-

Plot a graph of absorbance versus concentration to generate a standard calibration curve. Determine the equation of the line and the R² value.

2.3.2. Solubility Determination (Shake-Flask Method)

-

Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent.

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Spectroscopic Profile of Phenylalanyl-glycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze the dipeptide Phenylalanyl-glycine (Phe-Gly). Phenylalanyl-glycine, a dipeptide composed of phenylalanine and glycine (B1666218), serves as a fundamental model in peptide and protein chemistry.[1][2] Its analysis is crucial for understanding peptide structure, folding, and interactions. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of this dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of Phenylalanyl-glycine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Key ¹H NMR Spectral Features

In an aqueous solution, the proton NMR spectrum of Phenylalanyl-glycine will exhibit characteristic signals for the phenylalanine and glycine residues. The aromatic protons of the phenylalanine side chain typically appear in the range of 6.5 to 7.5 ppm.[3] The α-protons of both amino acid residues and the protons of the glycine backbone are also key identifiers. Glycine is unique as it is the only amino acid with two α-protons, which can sometimes have distinct chemical shifts.[3]

Key ¹³C NMR Spectral Features

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons of both residues, and the carbons of the phenyl ring.

Table 1: Summary of Expected NMR Chemical Shifts for Phenylalanyl-glycine

| Atom | Residue | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| α-CH | Phenylalanine | ~4.0 - 4.5 | ~55 - 60 |

| β-CH₂ | Phenylalanine | ~2.8 - 3.2 | ~35 - 40 |

| Aromatic CH | Phenylalanine | ~7.2 - 7.4 | ~125 - 130 (ortho, meta), ~135 (para) |

| Amide NH | Peptide Bond | ~8.0 - 8.5 | N/A |

| α-CH₂ | Glycine | ~3.8 - 4.2 | ~40 - 45 |

| Carboxyl OH | Glycine | Variable (depends on pH) | ~170 - 175 |

| Carbonyl C=O | Peptide Bond | N/A | ~170 - 175 |

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of Phenylalanyl-glycine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

- Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.

- Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

- Acquire a ¹H NMR spectrum using a standard pulse sequence.

- Acquire a ¹³C NMR spectrum, potentially using a proton-decoupled pulse sequence to simplify the spectrum.

- Two-dimensional NMR experiments like COSY and TOCSY can be performed to establish proton-proton correlations and assign specific resonances.[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of Phenylalanyl-glycine, confirming its identity and sequence.

Expected Mass Spectra

The monoisotopic molecular weight of Phenylalanyl-glycine (C₁₁H₁₄N₂O₃) is 222.1004 g/mol .[1][4] In mass spectrometry, it is common to observe the protonated molecule [M+H]⁺ at m/z 223.1077 or adducts with other ions like sodium [M+Na]⁺ at m/z 245.0897.[5]

Tandem Mass Spectrometry (MS/MS)

Tandem MS (MS/MS) provides structural information through fragmentation of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion of Phenylalanyl-glycine will typically result in characteristic b- and y-ions due to cleavage of the peptide bond.

Table 2: Predicted MS/MS Fragmentation Ions for Phenylalanyl-glycine [M+H]⁺

| Ion Type | Sequence | Predicted m/z |

| b₁ | Phe | 148.07 |

| y₁ | Gly | 76.04 |

Experimental Protocol for LC-MS/MS

1. Sample Preparation:

- Prepare a dilute solution of Phenylalanyl-glycine in a suitable solvent compatible with the mobile phase (e.g., water with 0.1% formic acid).

2. Instrumentation and Data Acquisition:

- Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or ion trap instrument).

- Inject the sample onto an appropriate HPLC column (e.g., C18) for separation.

- Ionize the sample using electrospray ionization (ESI) in positive ion mode.

- Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

- Perform a product ion scan on the precursor ion (m/z 223.1) to obtain the MS/MS fragmentation spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the functional groups in Phenylalanyl-glycine, providing a characteristic fingerprint of the molecule.

Key IR Absorption Bands

The IR spectrum of Phenylalanyl-glycine will be dominated by absorptions from the amide bond, the carboxylic acid, the amino group, and the aromatic ring. Studies on the related tripeptide Phenylalanyl-glycyl-glycine have shown characteristic IR spectra in the 3000-4000 cm⁻¹ region.[6][7]

Table 3: Characteristic IR Absorption Frequencies for Phenylalanyl-glycine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amine & Amide) | Stretching | 3200 - 3400 |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1510 - 1570 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Experimental Protocol for FTIR Spectroscopy

1. Sample Preparation:

- For solid-state analysis, prepare a KBr pellet by mixing a small amount of Phenylalanyl-glycine with dry KBr powder and pressing it into a transparent disk.

- Alternatively, attenuated total reflectance (ATR) can be used with the neat solid sample.

2. Instrumentation and Data Acquisition:

- Use a Fourier Transform Infrared (FTIR) spectrometer.

- Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

- Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting and quantifying Phenylalanyl-glycine due to the UV absorbance of the phenylalanine residue.

Expected UV-Vis Absorption

The aromatic side chain of phenylalanine gives rise to a characteristic absorption maximum at approximately 258 nm.[8] A second, more intense absorption peak occurs at around 198 nm.[8] The optical activity of proteins in the near UV is directly related to the electronic structure and optical absorption of aromatic amino acids.[9]

Table 4: UV-Vis Absorption Maxima for Phenylalanyl-glycine

| Chromophore | λmax (nm) |

| Phenyl Ring | ~258 |

| Peptide Bond / Phenyl Ring | ~198 |

Experimental Protocol for UV-Vis Spectroscopy

1. Sample Preparation:

- Dissolve a known concentration of Phenylalanyl-glycine in a UV-transparent solvent (e.g., water, phosphate (B84403) buffer).

- Use a quartz cuvette for measurements in the UV range.

2. Instrumentation and Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.

- Record the absorbance spectrum from approximately 190 nm to 400 nm.

- Use the solvent as a blank to zero the instrument.

- The concentration of the dipeptide can be determined using the Beer-Lambert law if the molar absorptivity is known.

Visualized Workflows

General Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of Phenylalanyl-glycine.

LC-MS/MS Experimental Workflow

Caption: Experimental workflow for LC-MS/MS analysis of Phenylalanyl-glycine.

References

- 1. Human Metabolome Database: Showing metabocard for Phenylalanylglycine (HMDB0028995) [hmdb.ca]

- 2. CAS 721-90-4: Phenylalanylglycine | CymitQuimica [cymitquimica.com]

- 3. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C11H14N2O3 | CID 6992304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Structure and IR spectrum of phenylalanyl-glycyl-glycine tripetide in the gas-phase: IR/UV experiments, ab initio quantum chemical calculations, and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Structure and IR spectrum of phenylalanyl-glycyl-glycine tripetide in the gas-phase: IR/UV experiments, ab initio quantum chemical calculations, and molecular dynamic simulations. | Semantic Scholar [semanticscholar.org]

- 8. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 9. Visible and ultraviolet spectroscopy of gas phase protein ions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Therapeutic Landscape of Phenylalanyl-Glycine: A Technical Guide

Abstract

The dipeptide Phenylalanyl-Glycine (Phe-Gly) is a fundamental constituent of protein catabolism. While its direct therapeutic applications as a standalone agent are limited due to rapid hydrolysis into its constituent amino acids, its structural motifs and derivatives possess significant pharmacological potential. This technical guide explores the therapeutic applications stemming from this compound, focusing on three primary areas: the biological activities of its constituent amino acids, L-Phenylalanine and Glycine (B1666218); the anticancer and antimicrobial properties of its cyclic form, Cyclo(Phe-Pro) (a related and well-studied cyclic dipeptide containing Phenylalanine); and its role as a scaffold for synthetic therapeutic agents, such as N-phosphorylated dipeptides with analgesic properties. This document provides an in-depth analysis of the mechanisms of action, quantitative biological data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of this compound